N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzofuran moiety, a dimethylaminoethyl group, and a trifluoromethylphenyl substituent. The dimethylaminoethyl side chain introduces basicity, which may influence solubility and receptor binding.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-25(2)17(19-11-15-5-3-4-6-18(15)28-19)12-24-29(26,27)13-14-7-9-16(10-8-14)20(21,22)23/h3-11,17,24H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZXUOWRBVKLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Benzofuran compounds, a core structure in the molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that benzofuran derivatives can interact with various cellular targets, leading to changes in cellular function. The presence of the dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Biochemical Pathways
The compound may affect several biochemical pathways due to the broad range of biological activities associated with benzofuran derivatives. For instance,
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran moiety : Implicated in various biological activities.
- Dimethylamino group : Often associated with enhanced bioavailability.
- Trifluoromethyl phenyl group : Known to influence pharmacokinetics and receptor binding.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : It has been suggested that the compound acts as a tyrosine kinase inhibitor (TKI), targeting pathways involved in tumor growth and angiogenesis. This is particularly relevant in cancers such as colorectal cancer where angiogenesis plays a crucial role in tumor progression .
- Regulation of Immune Response : Some studies have indicated that this compound may modulate the immune response, potentially converting immunosuppressive tumor microenvironments into immunostimulatory ones. This could enhance the efficacy of concurrent therapies .
- Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its utility as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Colorectal Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of colorectal cancer cells. The mechanism was linked to the downregulation of genes involved in cell cycle progression and upregulation of apoptotic markers .
- Combination Therapy : In a recent study, this compound was evaluated in combination with standard chemotherapy agents. Results indicated enhanced efficacy compared to monotherapy, particularly in models resistant to conventional treatments.
- Safety Profile : Clinical trials assessing the safety profile of this compound reported manageable side effects, with most patients tolerating the treatment well. This is critical for its potential use in long-term therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a) N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide ()
- Key Features :
- Comparison :
- The absence of a benzofuran or trifluoromethyl group in this compound reduces aromatic interactions and metabolic stability compared to the target molecule.
- The hydroxyl group enhances polarity but may reduce membrane permeability.
b) N-[2-({1-[4-(trifluoromethoxy)phenyl]ethyl}amino)ethyl]methanesulfonamide ()
- Key Features :
- Contains a trifluoromethoxyphenyl group and a methanesulfonamide backbone.
- Structural similarity includes the sulfonamide core and fluorine-rich substituents.
- Comparison: The trifluoromethoxy group offers similar electron-withdrawing effects as the trifluoromethyl group in the target compound but lacks the benzofuran’s aromatic system. The ethylamino linker may confer different conformational flexibility compared to the dimethylaminoethyl group.
Functional Analogues
a) Herbicidal Sulfonamides ()
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester are sulfonylurea herbicides with triazine cores.
- Key Features :
- Triazine-linked sulfonamides inhibit acetolactate synthase (ALS), a target in plant growth regulation.
- Comparison :
- The target compound lacks the triazine moiety, suggesting a different mechanism of action. However, the sulfonamide group may still enable interactions with biological targets like enzymes or receptors.
Crystallography and Computational Tools
Physicochemical Data (Hypothetical Table)
Q & A
Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?
The synthesis typically involves multi-step organic reactions, starting with benzofuran derivatives and sulfonamide precursors. Key steps include nucleophilic substitution and sulfonation, requiring anhydrous solvents (e.g., DMF or dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. Purification often employs recrystallization or column chromatography to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Spectroscopic techniques such as ¹H/¹³C NMR and FT-IR are critical for verifying functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if applicable) resolves 3D conformation .
Q. What biological targets are hypothesized for this compound?
The benzofuran and sulfonamide moieties suggest interactions with enzymes (e.g., cyclooxygenases) or receptors (e.g., GPCRs). Preliminary docking studies should prioritize targets with hydrophobic pockets to accommodate the trifluoromethyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities across studies?
Discrepancies may arise from assay variability (e.g., fluorescence polarization vs. SPR). Standardize protocols using recombinant proteins and include positive controls (e.g., known inhibitors). Replicate experiments under identical buffer conditions (pH 7.4, 25°C) and validate via orthogonal methods like ITC .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
Introduce electron-withdrawing groups (e.g., fluorine) on the benzofuran ring to reduce CYP450-mediated oxidation. Assess stability in microsomal assays (human/rat liver S9 fractions) and correlate with LogP values (target <3.5) to balance lipophilicity and solubility .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Systematically vary substituents on the phenyl and benzofuran rings. For example:
- Replace trifluoromethyl with cyano to assess steric vs. electronic effects.
- Substitute dimethylamino with pyrrolidine to alter basicity. Evaluate changes via IC₅₀ assays and computational models (e.g., QSAR) .
Methodological Considerations
Q. What analytical techniques quantify the compound in biological matrices?
Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid). Validate linearity (1–1000 ng/mL), recovery (>85%), and matrix effects (ion suppression <20%) per FDA guidelines. Internal standards (e.g., deuterated analogs) improve precision .
Q. How should researchers address solubility challenges during in vitro assays?
Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.5% Tween-80. For kinetic solubility assays, use nephelometry to determine the compound’s equilibrium solubility in simulated gastric/intestinal fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
